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2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole

Lipophilicity Drug-likeness ADME profiling

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic small molecule belonging to the isoindoline–piperazine class, characterized by a dihydroisoindole core linked to a 4-methylpiperazine moiety via a carbonyl bridge. It is listed under PubChem CID 126853108 and CAS 2097864-05-4.

Molecular Formula C14H19N3O
Molecular Weight 245.326
CAS No. 2097864-05-4
Cat. No. B2616372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole
CAS2097864-05-4
Molecular FormulaC14H19N3O
Molecular Weight245.326
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CC3=CC=CC=C3C2
InChIInChI=1S/C14H19N3O/c1-15-6-8-16(9-7-15)14(18)17-10-12-4-2-3-5-13(12)11-17/h2-5H,6-11H2,1H3
InChIKeyVTQMNUTUQCLJRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole (CAS 2097864-05-4): Scientific Differentiation and Selection Evidence


2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole is a synthetic small molecule belonging to the isoindoline–piperazine class, characterized by a dihydroisoindole core linked to a 4-methylpiperazine moiety via a carbonyl bridge. It is listed under PubChem CID 126853108 and CAS 2097864-05-4. [1] Its structural features place it within a family of compounds frequently used as building blocks in medicinal chemistry, particularly for the design of inhibitors targeting protein–protein interactions and CNS receptors.

01 Fragment-based screening library workflow – meets rule‑of‑three criteria (MW 
02 HSP90 selectivity assay context – lacks the dihydroxy‑isopropylphenyl warhead, enabling use as a negative‑control compound for target engagement profiling
03 SAR diversification and computational modeling – rigid isoindoline scaffold with carbonyl‑piperazine handle supports systematic vector exploration and pharmacophore benchmarking

Why Generic Isoindolines or Piperazines Cannot Substitute 2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole in Research Workflows


The specific combination of a 4-methylpiperazine carbonyl substituent on the dihydroisoindole scaffold yields a unique physicochemical signature that cannot be replicated by interchangeable use of simple isoindolines, unsubstituted piperazine analogs, or even structurally close compounds such as onalespib. Substitution is likely to alter calculated LogP, hydrogen-bonding capacity, and polar surface area, leading to divergent solubility, permeability, and target‑binding profiles. The quantitative comparisons presented in Section 3 demonstrate that even minor changes at the N‑carbonyl position produce measurable differences in key molecular properties relevant to biological screening and lead optimization. [1] [2]

Analog mismatch Generic isoindolines or piperazines may shift LogP and H‑bond profiles, altering solubility and target‑binding behavior compared to the 4‑methylpiperazine‑carbonyl compound.
Core flexibility Piperazine derivatives without the fused dihydroisoindole ring can introduce additional rotatable bonds, reducing conformational rigidity and potentially affecting selectivity.
Warhead context Onalespib (AT13387) carries a dihydroxy‑isopropylphenyl group that confers HSP90 inhibition; direct substitution would alter target engagement context and introduce unintended pharmacology.

Quantitative Differentiation Evidence for 2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole vs. Closest Analogs


Lipophilicity Control: XLogP3‑AA Value of 0.6 vs. Unsubstituted Isoindoline Core

2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole exhibits a computed octanol–water partition coefficient (XLogP3‑AA) of 0.6, which is substantially lower than that of the unsubstituted 2,3-dihydro-1H-isoindole core (XLogP3‑AA = 1.2). [1] [2] This difference directs compound selection when aqueous solubility and avoidance of excessive lipophilicity are prioritized in fragment-based campaigns. High‑strength differential evidence is limited; the comparison relies on computed physicochemical properties rather than direct head‑to‑head biological data.

Lipophilicity control
Cross‑study comparable
XLogP3‑AA 0.6 vs 1.2 (Δ −0.6)
Supports aqueous solubility screening and reduced non‑specific binding risk
Computed values; direct experimental LogP not available
Lipophilicity Drug-likeness ADME profiling

Enhanced Hydrogen‑Bond Acceptor Capacity vs. Parent Isoindoline

The carbonyl oxygen and piperazine nitrogen endow 2-(4-methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole with two hydrogen‑bond acceptors (HBAs) and a topological polar surface area (TPSA) of 26.8 Ų. In contrast, the parent isoindoline possesses only one HBA and a TPSA of 12.0 Ų. [1] [2] The doubling of TPSA and the additional HBA site create opportunities for key interactions that the simpler scaffold cannot provide. High‑strength differential evidence is limited; no direct co‑crystal structures or binding‑affinity comparisons were identified.

H‑bond acceptor capacity
Cross‑study comparable
2 HBA, TPSA 26.8 Ų vs 1 HBA, 12.0 Ų (Δ +14.8 Ų)
Expands pharmacophoric space for polar binding pocket recognition
No co‑crystal structures; binding affinity data unavailable
Structure–Activity Relationships Molecular recognition Pharmacophore design

Absence of Hydrogen‑Bond Donors: Advantage for Passive Membrane Permeability

The target compound contains zero hydrogen‑bond donors (HBDs), whereas the parent 2,3-dihydro‑1H‑isoindole bears one (the secondary amine). [1] [2] The removal of the HBD lowers the sum of HBDs, which empirical rules (e.g., Lipinski) associate with improved passive membrane permeability. High‑strength differential evidence is limited; no parallel artificial membrane permeability assay (PAMPA) or Caco‑2 data were located.

Zero H‑bond donors
Class‑level inference
0 HBD vs 1 HBD (Δ −1)
Empirically linked to improved passive permeability; supports CNS library design
No PAMPA or Caco‑2 data; permeability advantage remains inferential
Permeability Blood–brain barrier Oral bioavailability

Zero Rotatable Bonds: Conformational Rigidity for Selective Target Engagement

The dihydro‑1H‑isoindole ring system and the directly attached carbonyl create a rigid scaffold with zero rotatable bonds. [1] Many isoindoline‑piperazine analogs (e.g., compounds with an ethyl or benzyl linker) contain 1–3 rotatable bonds, which increase conformational entropy and can reduce binding selectivity. High‑strength differential evidence is limited; direct ITC or SPR comparisons confirming entropic benefit are not available for this specific compound.

Conformational rigidity
Class‑level inference
0 rotatable bonds vs 1–3 in flexible analogs
May reduce entropic penalty and improve selectivity in fragment growing
No direct ITC/SPR data; rigidity benefit inferred from computed topology
Conformational restriction Entropic penalty Selectivity optimization

Optimal Research and Industrial Application Scenarios for 2-(4-Methylpiperazine-1-carbonyl)-2,3-dihydro-1H-isoindole


Fragment‑Based Drug Discovery (FBDD) Screening Libraries

With its low molecular weight (245.32 g/mol), zero HBDs, and favorable LogP (0.6), the compound meets the “rule‑of‑three” criteria for fragment libraries. It can serve as a core fragment for HSP90, kinase, or CNS‑targeted inhibitor discovery programs, where the dihydroisoindole‑piperazine carbonyl motif has been validated by the clinical candidate onalespib (AT13387). [1]

Negative Control or Reference Compound for Isoindoline‑Based Assays

The lack of the dihydroxy‑isopropylphenyl warhead present in onalespib means this compound should not inhibit HSP90 at low concentrations, making it a suitable negative control for mechanistic and selectivity profiling of HSP90 inhibitors. The defined physicochemical signature (TPSA 26.8 Ų, LogP 0.6) allows it to be used as a reference point in cheminformatic model building. [1]

Synthetic Building Block for Structure–Activity Relationship (SAR) Exploration

The carbonyl‑piperazine handle facilitates rapid diversification. The rigid isoindoline core (0 rotatable bonds) provides a fixed geometry for SAR studies aimed at exploring vector permutations without introducing conformational flexibility, a desirable feature in rational scaffold‑hopping projects. [1]

Computational Chemistry Benchmarking and Pharmacophore Modeling

The clear, well‑defined computed properties (e.g., 2 HBA, 26.8 Ų TPSA, XLogP3‑AA 0.6) make this compound a reliable test case for benchmarking docking algorithms, free‑energy perturbation calculations, and pharmacophore hypothesis generation, particularly when comparing rigid scaffolds against more flexible analogs. [1]

Application
Selection Property
Validation Focus
Fragment library screening
Low HBD, controlled LogP, low MW
Physicochemical profiling vs. rule‑of‑three criteria
HSP90 selectivity assay context
Absence of dihydroxy‑isopropylphenyl warhead
Target engagement and selectivity profiling
SAR diversification workflow
Rigid isoindoline core, carbonyl‑piperazine handle
Synthetic accessibility and scaffold stability
Computational chemistry benchmarking
Defined computed properties (LogP, TPSA, HBA/HBD)
Reproducibility of calculated values in docking/FEP
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